3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid
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Overview
Description
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H18BNO4S It is a boronic acid derivative that contains a phenyl group substituted with a tert-butyl and methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with tert-butyl and methylsulfamoyl reagents. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for biological studies.
Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
3-(Methylsulfamoyl)phenylboronic acid: Similar structure but lacks the tert-butyl group.
Uniqueness
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is unique due to the presence of both tert-butyl and methylsulfamoyl groups, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where these functional groups are advantageous.
Properties
IUPAC Name |
[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQUFVKIIUCSCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675370 |
Source
|
Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-22-8 |
Source
|
Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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